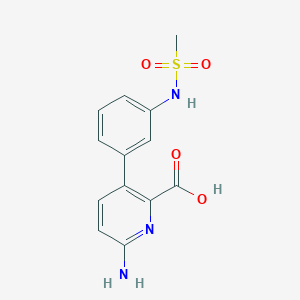
6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid (6-APA) is a synthetic organic compound with a molecular formula of C12H15NO3. It is a white crystalline solid that is soluble in water, ethanol, and methanol. 6-APA has a variety of applications in scientific research, including its use as a reagent for the synthesis of small molecules, as a ligand for the binding of metal ions, and as a component of various biochemical and physiological processes.
Scientific Research Applications
6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of small molecules, such as amino acids, peptides, and nucleotides. It has also been used as a ligand for the binding of metal ions, such as zinc and copper, to proteins and other molecules. In addition, 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been used in the study of biochemical and physiological processes, such as the regulation of enzyme activity and the regulation of gene expression.
Mechanism of Action
The mechanism of action of 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% is not completely understood, but it is believed to involve the binding of the compound to specific receptors on the surface of cells. This binding triggers a cascade of biochemical reactions, resulting in the activation of various enzymes and other proteins. The activation of these proteins leads to the regulation of various biochemical and physiological processes, such as the regulation of enzyme activity and the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% are not completely understood, but it is believed to be involved in the regulation of enzyme activity and gene expression. Studies have shown that 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% can modulate the activity of certain enzymes, such as proteases and kinases, and that it can also affect the expression of certain genes. In addition, 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been shown to have an effect on the metabolism of certain nutrients, such as carbohydrates and lipids.
Advantages and Limitations for Lab Experiments
The use of 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it is also relatively stable, making it suitable for a variety of applications. In addition, 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% is soluble in water, ethanol, and methanol, making it easy to work with in the laboratory. However, 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% can also be toxic in high concentrations, so it is important to use appropriate safety precautions when handling the compound.
Future Directions
The potential applications of 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% are still being explored, and there are a number of potential future directions for research. These include the development of new synthesis methods, the study of the compound’s effects on other biochemical and physiological processes, and the exploration of its potential therapeutic applications. In addition, 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% could be used in the development of new diagnostic tests and therapeutic agents, as well as in the study of the mechanisms of drug action.
Synthesis Methods
6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% can be synthesized in a number of ways. The most commonly used method is the reaction of pyrrolidinylcarbonylphenol with 6-aminohexanoic acid in the presence of a base such as sodium hydroxide. This reaction yields 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% as the main product, along with other byproducts. Other methods for the synthesis of 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid, 95% include the reaction of pyrrolidinylcarbonylphenol with acetic anhydride and the reaction of pyrrolidinylcarbonylphenol with ethyl chloroformate.
properties
IUPAC Name |
6-amino-3-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c18-14-7-6-13(15(19-14)17(22)23)11-4-3-5-12(10-11)16(21)20-8-1-2-9-20/h3-7,10H,1-2,8-9H2,(H2,18,19)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVQUDMCGJBLIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(N=C(C=C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine, 95%](/img/structure/B6415642.png)


![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6415652.png)
![6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6415655.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6415657.png)
![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-hydroxypyridine, 95%](/img/structure/B6415666.png)

![6-Amino-3-[4-(ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6415676.png)
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine, 95%](/img/structure/B6415679.png)



